![molecular formula C6H11N3O2 B1439281 2-(2-Oxopiperazin-1-YL)acetamide CAS No. 32705-81-0](/img/structure/B1439281.png)
2-(2-Oxopiperazin-1-YL)acetamide
Overview
Description
“2-(2-Oxopiperazin-1-YL)acetamide” is also referred to as N-Acetyl Piperazine-2,5-Dione or N-Acetyl-2,5-Diketopiperazine. This compound is a cyclic dipeptide known for its stability and physicochemical properties. It has a molecular weight of 157.17 .
Molecular Structure Analysis
The molecular formula of “2-(2-Oxopiperazin-1-YL)acetamide” is C6H11N3O2 . Its InChI Code is 1S/C6H11N3O2/c7-5(10)4-9-2-1-8-3-6(9)11/h8H,1-4H2,(H2,7,10) .Physical And Chemical Properties Analysis
“2-(2-Oxopiperazin-1-YL)acetamide” is a powder with a melting point of 160-161°C .Scientific Research Applications
Piracetam and Its Derivatives
Piracetam, a derivative of γ-aminobutyric acid, shares a structural similarity with 2-(2-Oxopiperazin-1-yl)acetamide. It is widely utilized in the treatment of CNS disorders due to its ability to enhance learning, memory, and brain metabolism. The review highlights different biological activities associated with piracetam and some of its synthetic methodologies, indicating its promising effects in managing and treating diseases like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021).
Bioactive Diketopiperazines
2,5-Diketopiperazines (DKPs), cyclic dipeptides derived from two amino acids, exhibit a wide range of bioactivities and potential in drug discovery. The review summarizes bioactive DKPs in patents and analyzes their structure types and bioactivities, including anti-tumor, neuroprotective, and anti-inflammatory effects. This highlights the therapeutic potential of compounds structurally related to 2-(2-Oxopiperazin-1-yl)acetamide (Wang et al., 2013).
Zaleplon and Sedative Hypnotics
Zaleplon, a non-benzodiazepine sedative hypnotic used for treating insomnia, is structurally related to 2-(2-Oxopiperazin-1-yl)acetamide. Its pharmacological profile, including its action mechanism and efficacy in insomnia treatment, showcases the relevance of structural analogs in developing therapeutics (Heydorn, 2000).
N-Acetylcysteine and Insulin Resistance
N-Acetylcysteine, a cysteine pro-drug, shows beneficial effects against early stages of type-2 diabetes development. This review focuses on protective effects of N-Acetylcysteine against insulin resistance, highlighting the importance of exploring different compounds for therapeutic applications in metabolic disorders (Lasram et al., 2015).
Omeprazole and Acid-Related Disorders
Omeprazole, the first of the acid pump inhibitors, is used in treating acid-related disorders. Its therapeutic efficacy and pharmacological properties underscore the significance of chemical compounds in managing gastrointestinal diseases (McTavish et al., 1991).
Safety And Hazards
properties
IUPAC Name |
2-(2-oxopiperazin-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-5(10)4-9-2-1-8-3-6(9)11/h8H,1-4H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSLIQJQUYVAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667901 | |
Record name | 2-(2-Oxopiperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10667901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopiperazin-1-YL)acetamide | |
CAS RN |
32705-81-0 | |
Record name | 2-(2-Oxopiperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10667901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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